3-Bromoallyl alcohol
Overview
Description
2-Propen-1-ol, 3-bromo-, (2E)- is an organic compound with the molecular formula C3H5BrO. It is a brominated derivative of allyl alcohol and is known for its reactivity due to the presence of both an alcohol group and a bromine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
2-Propen-1-ol, 3-bromo-, (2E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Safety and Hazards
Safety data for “2-propen-1-ol, 3-bromo-, (2E)-” indicates that dust formation should be avoided, and breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
The primary target of “2-propen-1-ol, 3-bromo-, (2E)-” is the Haloalkane dehalogenase enzyme . This enzyme is found in the bacterium Pseudomonas paucimobilis .
Mode of Action
The compound interacts with its target, the Haloalkane dehalogenase, through a process known as hydrolytic cleavage . This interaction leads to the cleavage of carbon-halogen bonds in halogenated aliphatic compounds .
Biochemical Pathways
The hydrolytic cleavage of carbon-halogen bonds results in the formation of the corresponding primary alcohols, halide ions, and protons
Result of Action
The hydrolytic cleavage of carbon-halogen bonds by the haloalkane dehalogenase enzyme leads to the formation of primary alcohols, halide ions, and protons . These products could potentially influence various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoallyl alcohol can be achieved through the bromination of propargyl alcohol. The process involves reacting propargyl alcohol with elemental bromine under controlled conditions to produce the desired product . The reaction typically yields high amounts of the E-isomer, with an isomeric purity of greater than 95% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-ol, 3-bromo-, (2E)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different products.
Oxidation Reactions: The alcohol group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in ethanol is commonly used for substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Addition: Bromine (Br2) or hydrogen bromide (HBr) can be used for addition reactions.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-bromo-: Similar in structure but lacks the double bond, making it less reactive in addition reactions.
2-Propen-1-ol: Similar structure but without the bromine atom, leading to different reactivity and applications.
3-Bromo-2-methyl-2-propen-1-ol: A methylated derivative with different steric and electronic properties.
Uniqueness
2-Propen-1-ol, 3-bromo-, (2E)- is unique due to the presence of both a bromine atom and a double bond, which confer distinct reactivity patterns. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
(E)-3-bromoprop-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c4-2-1-3-5/h1-2,5H,3H2/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVADCGLQZLOZJL-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37675-33-5, 37428-55-0 | |
Record name | 3-BROMO-2-PROPEN-1-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-bromoprop-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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